molecular formula C14H15N3O B194699 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide CAS No. 99010-63-6

1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide

Cat. No. B194699
CAS RN: 99010-63-6
M. Wt: 241.29 g/mol
InChI Key: RBKTVDLDAPUNMV-UHFFFAOYSA-N
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Description

“1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide” is a chemical compound with the molecular formula C14H15N3O . It is also known as "Imiquimod Related Compound B" . The compound is characterized by IR, NMR, and mass spectral data .


Synthesis Analysis

The compound can be synthesized by the nucleophilic substitution of 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline with 4-amino acetophenone in n-butanol . There are several methods known for making 1H-imidazo[4,5-c]quinoline 4-amines and its derivatives, including Imiquimod .


Molecular Structure Analysis

The 1H-imidazo[4,5-c]quinoline ring system of the compound is essentially planar . The molecular weight of the compound is 241.288 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 452.8±55.0 °C at 760 mmHg, and a flash point of 227.6±31.5 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

  • The crystal structure and properties of related compounds such as 1-isobutyl-4-methoxy-1H-imidazo[4,5-c]quinoline have been examined, providing insights into their molecular configurations and intermolecular interactions, which are essential for understanding their chemical behavior and potential applications (Fun et al., 2011).

  • High-performance liquid chromatography methods have been developed for the quantification of imiquimod (a notable derivative of 1-isobutyl-1H-imidazo[4,5-c]quinoline) and its related impurities, which is crucial for quality control in pharmaceutical manufacturing (T. B. Patrudu, 2020).

  • New synthesis methods for multisubstituted 1H-imidazo[4,5-c]quinoline derivatives have been developed, demonstrating the potential for creating a variety of compounds with potentially diverse biological activities (Guan, Liu, & Ding, 2018).

  • Imiquimod, a derivative of 1-isobutyl-1H-imidazo[4,5-c]quinoline, has been found effective in topical therapy for certain skin cancers, leading to the development of structurally similar compounds with enhanced antiproliferative effects against various cancer cell lines (Kaneko et al., 2020).

  • The synthesis of novel 7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-ones and their evaluation for antimicrobial and anticancer activities indicate that these derivatives are promising antibacterial and anticancer agents (Kayarmar et al., 2014).

  • The compound has also been explored for its potential in drug design, particularly in the context of modulating the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (PKB) pathway, which is crucial in the development of clinical candidates for various diseases (Stauffer, Maira, Furet, & García-Echeverría, 2008).

  • Other research has focused on the synthesis of related compounds, such as imidazo[4,5-c]quinolines, for their potential use as antiviral agents through induction of cytokine production, particularly interferon (Gerster et al., 2005).

properties

IUPAC Name

1-(2-methylpropyl)-5-oxidoimidazo[4,5-c]quinolin-5-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-10(2)7-16-9-15-12-8-17(18)13-6-4-3-5-11(13)14(12)16/h3-6,8-10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKTVDLDAPUNMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=NC2=C1C3=CC=CC=C3[N+](=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474153
Record name 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide

CAS RN

99010-63-6
Record name 1-(2-Methylpropyl)-5-oxidoimidazo(4,5-C)quinolin-5-ium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099010636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Imidazo-[4,5c]-kinolin- 1-(2metilpropil)-5-oxid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-(2-METHYLPROPYL)-5-OXIDOIMIDAZO(4,5-C)QUINOLIN-5-IUM
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide
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Reactant of Route 3
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Citations

For This Compound
5
Citations
D Kaushik, JT Granato, GC Macedo… - Journal of Pharmacy …, 2021 - academic.oup.com
Objectives Evaluation of the anti-Leishmanial activity of imidazoquinoline-based TLR7/8 agonists. Methods TLR7/8-active imidazoquinolines (2 and 3) were synthesized and assessed …
Number of citations: 4 academic.oup.com
JR Hunt - 2018 - kuscholarworks.ku.edu
The 1H-Imidazo-[4,5-c]quinolines are a class of compounds that are agonists towards Toll-like receptor 7 and 8 (TLR7/8). For example, Imiquimod and Resiquimod have been shown to …
Number of citations: 2 kuscholarworks.ku.edu
JR Hunt - 2020 - search.proquest.com
Further Exploration of the Structure-Activity Relationship of C7-Substituted Imidazoquinolines And Esters of Oxaloacetate to Inc Page 1 Further Exploration of the Structure-Activity …
Number of citations: 0 search.proquest.com
S Jindal, DB Salunke
Number of citations: 2
T Shaikh - 2016 - DOI
Number of citations: 5

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